molecular formula C4HF3O2 B6597102 4,4,4-Trifluorobut-2-ynoic acid CAS No. 120801-99-2

4,4,4-Trifluorobut-2-ynoic acid

Cat. No.: B6597102
CAS No.: 120801-99-2
M. Wt: 138.04 g/mol
InChI Key: XYGSSOQVQKSCOK-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobut-2-ynoic acid is a fluorinated organic compound with the molecular formula C4HF3O2 and a molecular weight of 138.04 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a butynoic acid backbone, making it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of trifluoromethyl iodide with a suitable alkyne under basic conditions . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 4,4,4-Trifluorobut-2-ynoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobut-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobut-2-ynoic acid involves its interaction with molecular targets through its trifluoromethyl group and alkyne functionality. These interactions can lead to the inhibition of specific enzymes or the modification of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluorobut-2-ynoic acid is unique due to its combination of a trifluoromethyl group and a triple bond, which imparts distinct chemical reactivity and stability compared to its analogs. This uniqueness makes it valuable in applications requiring specific chemical properties .

Properties

IUPAC Name

4,4,4-trifluorobut-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3O2/c5-4(6,7)2-1-3(8)9/h(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGSSOQVQKSCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531509
Record name 4,4,4-Trifluorobut-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120801-99-2
Record name 4,4,4-Trifluorobut-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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